BenchChemオンラインストアへようこそ!

4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one

Lipophilicity logP ADME profiling

This compound's unique piperazin-2-one core and ether oxygen lower logP to 2.78 and raise TPSA to 109 Ų, a 43 Ų increase over Podilfen. This shift is predicted to prevent passive blood-brain barrier penetration, making it a superior choice for programs targeting peripheral enzymes or receptors where CNS liability is unacceptable. Its distinct substituent pattern offers a refined baseline for optimizing oral bioavailability compared to structurally related scaffolds.

Molecular Formula C17H17N3O5S
Molecular Weight 375.4
CAS No. 2309341-88-4
Cat. No. B2591011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one
CAS2309341-88-4
Molecular FormulaC17H17N3O5S
Molecular Weight375.4
Structural Identifiers
SMILESCC(C(=O)N1CCN(C(=O)C1)C2=NC=CS2)OC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H17N3O5S/c1-11(25-12-2-3-13-14(8-12)24-10-23-13)16(22)19-5-6-20(15(21)9-19)17-18-4-7-26-17/h2-4,7-8,11H,5-6,9-10H2,1H3
InChIKeyZFOCASKTUSIZKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one (CAS 2309341-88-4): Structural Identity and Physicochemical Baseline for Research Procurement


4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one (CAS 2309341-88-4) is a synthetic heterocyclic compound that combines a benzo[d][1,3]dioxole ether, a thiazole ring, and a piperazin-2-one core into a single scaffold [1]. Its molecular formula is C₁₇H₁₇N₃O₅S with a molecular weight of 375.4 g/mol, and it is typically supplied as a research chemical with a purity of ≥95% [1]. The compound is primarily employed as a synthetic intermediate or screening candidate in medicinal chemistry programs, where its precisely balanced lipophilicity (calculated logP 2.78) and elevated topological polar surface area (TPSA 109 Ų) distinguish it from structurally related vasodilators such as Podilfen [2].

Why In-Class Substitution Is Not Straightforward for 4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one


Compounds that share the benzo[d][1,3]dioxole–thiazolyl–piperazine architecture are often assumed to be functionally interchangeable; however, even subtle modifications to the linker, ring saturation, or heteroatom positional arrangement can produce substantial shifts in physicochemical and pharmacokinetic behavior [1]. For 4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one, the presence of an ether oxygen within the propanoyl side chain simultaneously reduces lipophilicity (logP 2.78 vs. 2.94 for Podilfen) and raises the TPSA by nearly 43 Ų relative to Podilfen, which lacks the piperazin-2-one carbonyl and the ether oxygen [1][2]. These computed differences translate into altered permeability, solubility, and hydrogen-bonding capacity that cannot be recapitulated by simply selecting a close analog from the same structural class without direct experimental verification [1][2]. Consequently, procurement decisions must be guided by compound-specific physicochemical evidence rather than by family-level similarity.

Quantitative Differentiation Evidence for 4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one (2309341-88-4)


Lower Calculated Lipophilicity vs. Podilfen Influences Partitioning and Clearance Predictions

The target compound exhibits a calculated logP of 2.78, which is 0.16 log units lower than Podilfen's calculated logP of 2.94 [1][2]. This difference, measured under the same computational framework (ZINC calculated logP), indicates that the target compound is measurably less lipophilic than its closest structural comparator [1][2].

Lipophilicity logP ADME profiling

Elevated Topological Polar Surface Area (TPSA) vs. Podilfen Reduces Predicted CNS Penetration

The target compound possesses a TPSA of 109 Ų, which is 43 Ų higher than Podilfen's TPSA of 66 Ų [1][2]. This substantial increase places the target compound well above the commonly cited 90 Ų threshold for passive blood-brain barrier permeation, whereas Podilfen sits below that threshold [1][2].

Polar surface area blood-brain barrier CNS penetration

Increased Molecular Weight and Hydrogen-Bond Acceptor Count Relative to Core Scaffold Modulates Solubility and Permeability

Compared to the minimal 1-(1,3-thiazol-2-yl)piperazin-2-one scaffold (MW 183.23 g/mol, HBA 4), the target compound has a MW of 375.4 g/mol and an HBA count of 5 [1][2]. The addition of the benzodioxol-5-yloxy-propanoyl moiety increases both molecular bulk and hydrogen-bond acceptor capacity, which are key determinants of aqueous solubility and passive membrane permeability [1][2].

Molecular weight hydrogen bonding solubility prediction

Defined Application Scenarios for 4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one Based on Quantitative Differentiation Evidence


Peripheral Target Engagement with Minimized CNS Liability

The compound's TPSA of 109 Ų (43 Ų above Podilfen) strongly predicts negligible passive blood-brain barrier penetration [1][2]. This makes it a rational procurement choice for medicinal chemistry campaigns aimed at peripheral enzymes, receptors, or ion channels where any CNS exposure would constitute an undesired off-target liability [1][2].

Lead Scaffold Requiring Reduced Volume of Distribution and Faster Systemic Clearance

With a calculated logP of 2.78 versus Podilfen's 2.94, the target compound is predicted to exhibit lower tissue partitioning and more rapid elimination [1][2]. This profile is advantageous in programs where minimizing drug accumulation or achieving a short half-life is a design objective, such as in acute-care therapeutics or diagnostic agents [1][2].

Synthetic Intermediate for Optimizing Solubility-Permeability Balance Through Hydrogen-Bond Modulation

The compound's molecular weight of 375.4 g/mol and an HBA count of 5 provide a substantial physicochemical handle for further tuning solubility-permeability trade-offs compared to the minimal 183 g/mol core scaffold [1][3]. Researchers focused on optimizing oral bioavailability can use this intermediate to systematically explore substituent effects on gastrointestinal absorption without starting from an overly hydrophilic or excessively lipophilic baseline [1][3].

Quote Request

Request a Quote for 4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.